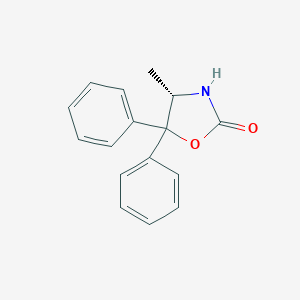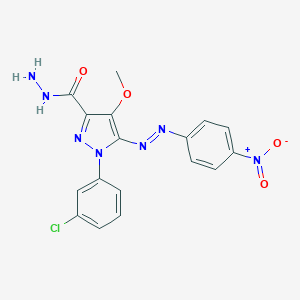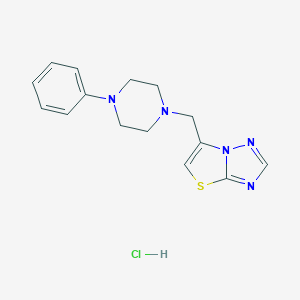
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. In addition, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Effets Biochimiques Et Physiologiques
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to possess antiviral and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has been extensively studied for its potential applications in various fields, making it a useful compound for researchers. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, it may be useful to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzonitrile and 2-aminothiophenol. The reaction involves the formation of thiazolo[3,2-b][1,2,4]triazole followed by the addition of 4-phenyl-1-piperazinecarboxaldehyde to yield the final product, which is obtained as a monohydrochloride salt.
Applications De Recherche Scientifique
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological disorders. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
170658-35-2 |
|---|---|
Nom du produit |
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride |
Formule moléculaire |
C15H18ClN5S |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C15H17N5S.ClH/c1-2-4-13(5-3-1)19-8-6-18(7-9-19)10-14-11-21-15-16-12-17-20(14)15;/h1-5,11-12H,6-10H2;1H |
Clé InChI |
WWIWKRQFNVKBFI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
Autres numéros CAS |
170658-35-2 |
Synonymes |
2-[(4-phenylpiperazin-1-yl)methyl]-4-thia-1,6,8-triazabicyclo[3.3.0]oc ta-2,5,7-triene hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



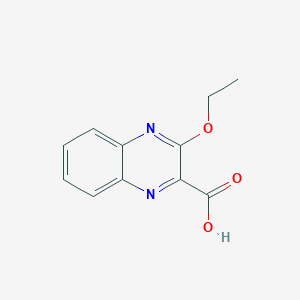
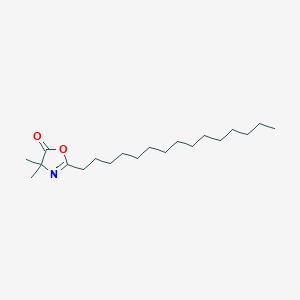
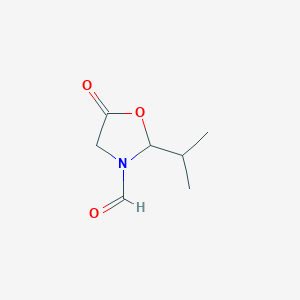


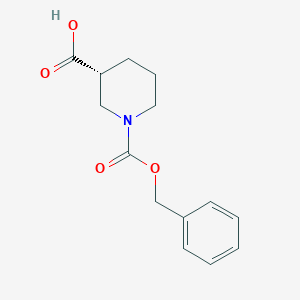


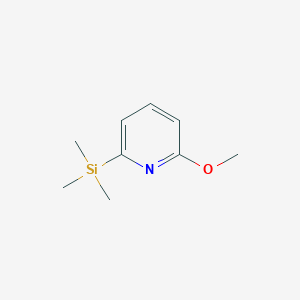
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
